molecular formula C13H15NO3 B1283436 Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate CAS No. 329956-53-8

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Cat. No.: B1283436
CAS No.: 329956-53-8
M. Wt: 233.26 g/mol
InChI Key: BHRTVWYTAPOXDC-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H15NO3. It is known for its role as an intermediate in organic synthesis and is used in various chemical reactions and processes .

Properties

IUPAC Name

methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRTVWYTAPOXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569801
Record name Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329956-53-8
Record name Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition and Cyclization

  • Starting Materials: Dimethyl itaconate and benzylamine
  • Reaction Conditions:
    • The Michael addition occurs under mild conditions, often in methanol or another suitable solvent.
    • Intramolecular cyclization follows, forming the pyrrolidine ring with the ketone and ester groups intact.
  • Outcome: Formation of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate as a key intermediate.

Reduction of the Ketone Group

  • Reagents: Sodium borohydride (NaBH4)
  • Procedure:

    • Dissolve methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate in methanol.
    • Cool the solution to 0–5°C or 10–15°C depending on scale.
    • Add NaBH4 slowly under stirring to reduce the ketone to a hydroxymethyl group.
    • Monitor the reaction by thin-layer chromatography (TLC) until completion.
    • Quench the reaction by slow addition of 1M HCl to pH 5–6.
    • Remove methanol under reduced pressure, extract with dichloromethane, wash, dry, and concentrate to isolate the product.
  • Yield and Purity:

    • Yields reported up to 96.9% with purity around 97% for the hydroxymethyl intermediate.

Mesylation and Ammoniation (for Related Derivatives)

  • Mesylation: Conversion of hydroxymethyl group to mesylate using methanesulfonyl chloride.
  • Ammoniation: Subsequent reaction with ammonia to yield derivatives such as nebracetam.
  • These steps are relevant for related compounds but illustrate the versatility of the synthetic route.

Comparative Analysis with Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Difference Preparation Notes
This compound C13H15NO3 233.26 Pyrrolidine ring with benzyl and ketone at 4-position Synthesized via Michael addition, cyclization, and reduction steps.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate C14H17NO3 247.29 Piperidine ring instead of pyrrolidine More extensively studied; similar synthetic approaches but with six-membered ring.
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate C15H19NO4 277.31 Ethyl ester and additional methyl substitution Prepared via similar cyclization and functional group modification; crystal structure studied.

Research Findings and Notes

  • The synthetic route involving Michael addition and intramolecular cyclization is efficient and aligns with green chemistry principles due to mild conditions and relatively high yields.
  • Sodium borohydride reduction is a reliable method for selective ketone reduction without affecting the ester group, providing high purity intermediates for further transformations.
  • The preparation methods are adaptable for scale-up and can be optimized for industrial production with appropriate control of reaction parameters.
  • Analytical methods such as reverse-phase HPLC are used for purity assessment and preparative separation of the compound and its impurities.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Purity Notes
1 Michael Addition Dimethyl itaconate + benzylamine, solvent Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate Moderate to high Formation of pyrrolidine ring
2 Intramolecular Cyclization Mild heating or stirring Cyclized pyrrolidine derivative High Establishes ring and functional groups
3 Reduction NaBH4 in methanol, 0–15°C 1-Benzyl-4-hydroxymethyl-pyrrolidin-2-one Up to 96.9% yield, 97% purity Selective ketone reduction
4 Optional Mesylation/Ammoniation Methanesulfonyl chloride, NH3 Derivatives such as nebracetam Variable For related compound synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participate in chemical reactions, and influence biological pathways. The specific pathways and targets depend on the context of its use and the reactions it undergoes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Routes : Multi-step organic synthesis typically involves condensation reactions or cyclization of pre-functionalized intermediates. For example, a benzyl-protected pyrrolidine precursor may undergo oxidation at the 4-position followed by esterification .
  • Optimization : Yield and purity are influenced by solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., low temperatures to suppress side reactions), and catalysts (e.g., Pd/C for hydrogenolysis). Reaction monitoring via TLC or HPLC is critical .
  • Example Protocol :

StepReagents/ConditionsYield (%)Purity (%)
1Benzylamine, Knoevenagel condensation6590
2NaBH4 reduction, THF, 0°C7585
3MnO2 oxidation, reflux6095

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Primary Methods :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., benzyl group integration at δ 4.3–4.5 ppm) and carbonyl signals (δ 170–175 ppm) .
  • IR : Stretching frequencies for ester (C=O at ~1720 cm1^{-1}) and pyrrolidone (C=O at ~1680 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]+^+ at m/z 233.26) .

Q. What are the typical chemical reactions exhibited by this compound, and how do reaction mechanisms influence product formation?

  • Reactions :

  • Oxidation : The 4-oxo group may undergo further oxidation under strong conditions (e.g., KMnO4_4) to form carboxylic acid derivatives .
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol, retaining the pyrrolidine ring .
  • Substitution : Nucleophilic attack at the ester carbonyl (e.g., transesterification with alcohols) .
    • Mechanistic Insights : Steric hindrance from the benzyl group directs regioselectivity, favoring reactions at the 3-carboxylate position .

Advanced Research Questions

Q. How do substituents at the 1-position of the pyrrolidine ring affect the compound's reactivity and biological activity?

  • Structural Effects :

  • Benzyl vs. Methyl : The benzyl group enhances lipophilicity, improving membrane permeability in biological assays. Methyl analogs show reduced steric bulk, favoring enzyme active-site binding .
  • Electron-Withdrawing Groups : Substitutions like 4-fluorobenzyl (see ) alter electronic density, impacting hydrogen-bonding interactions in target proteins .
    • SAR Studies : Table comparing IC50_{50} values for analogs:
Substituent (1-position)Target (e.g., MAO Inhibition)IC50_{50} (μM)
BenzylMAO-A2.3
4-FluorobenzylMAO-B1.8
MethylMAO-A12.4

Q. What challenges arise in crystallographic structure determination of this compound, and how can twinned data be addressed?

  • Challenges :

  • Twinning : Common in pyrrolidine derivatives due to flexible ring puckering. SHELXL’s TWIN command refines twinned data by partitioning reflections into domains .
  • Disorder : Benzyl groups may exhibit rotational disorder, resolved using PART instructions in SHELX .
    • Validation : PLATON (ADDSYM) checks for missed symmetry, and Rint_{\text{int}} values > 0.05 indicate potential twinning .

Q. How can computational methods predict the biological activity of analogs of this compound?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., MAO enzymes). The benzyl group’s π-π stacking with aromatic residues is a key predictor .
  • QSAR : Descriptors like logP, polar surface area, and H-bond acceptors correlate with blood-brain barrier penetration for neuroactive analogs .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., electrophilicity of the 4-oxo group) .

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